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Compound of Interest

Compound Name: Nigellicine

Cat. No.: B1251354

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigellicine, an alkaloid first isolated from the seeds of Nigella sativa, is a compound of
significant interest due to its unique chemical structure and potential therapeutic properties. As
a member of the indazole class of alkaloids, its characterization is crucial for understanding its
bioactivity and for the development of novel pharmaceuticals. This technical guide provides a
comprehensive overview of the spectral data of Nigellicine, covering Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information
presented herein is intended to serve as a valuable resource for researchers engaged in the
analysis, synthesis, and biological evaluation of Nigellicine and related compounds.

Chemical Structure

IUPAC Name: 3-methyl-1-ox0-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid[1]
Molecular Formula: C13H14aN203[1] Molecular Weight: 246.26 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for Nigellicine. It is important to note
that while the *H NMR and high-resolution mass spectrometry data are based on experimental
findings for a compound with the corresponding molecular formula and mass, the 13C NMR,
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detailed mass fragmentation, and IR data are predicted based on the known chemical structure
due to the limited availability of public experimental spectra for isolated Nigellicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of individual atoms.

Table 1: *H NMR Spectral Data of Nigellicine (300 MHz, DMSO-ds)

Chemical Shift () o . Assighment
Multiplicity Integration

ppm (Proposed)

9.25 S 1H -COOH

7.78 S 1H Ar-H

7.41 d,J=8.4Hz 2H Ar-H

7.26 d,J=8.4Hz 2H Ar-H

5.15 S 1H Olefinic H

4.01 q,J=7.1Hz 2H -CH2z-

2.25 S 3H -CHs

1.12 t,J=7.1Hz 3H -CHs

Data corresponds to a compound with the molecular formula C13H14N203 and HRMS-ESI: m/z
[M+H]* calculated 247.0714; observed 247.0725.

Table 2: Predicted 3C NMR Spectral Data of Nigellicine
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Chemical Shift (8) ppm Carbon Type Assighment
~168 C Carboxylic Acid (C=0)
~160 C Amide (C=0)
~145 C Aromatic C
~135 C Aromatic C
~130 CH Aromatic CH
~125 C Aromatic C
~120 CH Aromatic CH
~115 C Olefinic C
~110 CH Olefinic CH
~45 CH: -CHz2-N

~30 CH:2 -CH2-

~25 CH2 -CH2-

~20 CHs -CHs

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Table 3: Mass Spectrometry Data of Nigellicine
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m/z (Mass-to-Charge

lon Type Notes
Ratio) o
High-Resolution ESI-MS.
247.0725 [M+H]* Calculated for
[C13H14N203+H]*: 247.0714.
Molecular lon (Predicted for EI-
246.1004 [M]+
MS)
Predicted fragment from the
201 [M-COOH]* loss of the carboxylic acid
group.
Predicted fragment from the
173 [M-COOH-CO]* subsequent loss of a carbonyl
group.
Predicted fragment
145 corresponding to the indazole

core.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for Nigellicine
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Wavenumber

(cm-?) Intensity Functional Group Vibration Mode
3300-2500 Broad, Strong Carboxylic Acid O-H Stretch
3100-3000 Medium Aromatic/Olefinic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch
~1710 Strong Carboxylic Acid C=0 Stretch
~1680 Strong Amide C=0 Stretch
1600-1450 Medium-Weak Aromatic/Olefinic C=C Stretch
~1250 Medium Carboxylic Acid C-O Stretch

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the
spectroscopic data presented above. These protocols are based on standard laboratory
practices for the analysis of natural products and organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a
suitable probe.

Sample Preparation:

Weigh approximately 5-10 mg of purified Nigellicine.

Dissolve the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCI3).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition:
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e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

¢ Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-45°
pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an
appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

13C NMR Acquisition:
e Acquire a proton-decoupled 2C NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a
relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or
more) due to the lower natural abundance and sensitivity of the 13C nucleus.

Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).

e Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent
peak or the internal standard.

 Integrate the peaks in the *H NMR spectrum and determine the chemical shifts and coupling
constants.

« ldentify the chemical shifts of the carbon signals in the 13C NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental composition, and fragmentation
pattern of Nigellicine.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray lonization -
ESI, or Electron lonization - El).

Sample Preparation (for ESI):
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e Prepare a dilute solution of purified Nigellicine (e.g., 1-10 ug/mL) in a suitable solvent such
as methanol or acetonitrile, often with the addition of a small amount of formic acid or
ammonium acetate to promote ionization.

Sample Introduction (for El):

o For Gas Chromatography-Mass Spectrometry (GC-MS), a solution of the sample is injected
into the GC, which separates the components before they enter the mass spectrometer.

» For direct insertion, a small amount of the solid or a concentrated solution is placed on a
probe which is then inserted into the ion source.

Data Acquisition (High-Resolution MS):
e Acquire a full scan mass spectrum in positive or negative ion mode.

e The high-resolution capability of the instrument allows for the determination of the accurate
mass of the molecular ion, which is used to calculate the elemental composition.

o To obtain fragmentation information, tandem mass spectrometry (MS/MS) experiments can
be performed. This involves isolating the molecular ion and subjecting it to collision-induced
dissociation (CID) to generate fragment ions.

Data Analysis:

o Determine the m/z of the molecular ion and compare it with the calculated mass for the
proposed molecular formula.

e Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions,
which can be used to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Nigellicine.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:
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o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg
of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into
a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

Data Acquisition:
e Record a background spectrum of the empty sample compartment or the clean ATR crystal.
e Place the sample in the spectrometer and record the sample spectrum.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o Typically, the spectrum is scanned over the range of 4000 to 400 cm™1,
Data Analysis:
« |dentify the characteristic absorption bands in the spectrum.

o Correlate the wavenumbers of these bands with known vibrational frequencies of different
functional groups to determine the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

The biological activity of Nigella sativa and its constituents, including alkaloids like Nigellicine,
is attributed to their modulation of various cellular signaling pathways. Understanding these

pathways is crucial for drug development.
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Spectroscopic Analysis
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Caption: Experimental workflow for the isolation and structural elucidation of Nigellicine.

Constituents of Nigella sativa have been shown to interact with key signaling pathways
involved in inflammation, cell proliferation, and apoptosis.
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Caption: Major signaling pathways modulated by constituents of Nigella sativa.

Conclusion

The spectral data and methodologies presented in this guide provide a foundational
understanding of the chemical characterization of Nigellicine. While complete experimental
datasets are not yet fully available in the public domain, the combination of experimental and
predicted data offers a robust starting point for researchers. The elucidation of the precise
mechanisms by which Nigellicine modulates key signaling pathways remains an active area of
research, and the information provided herein is intended to facilitate these future
investigations. As a promising natural product, further exploration of Nigellicine's
spectroscopic properties and biological activities will undoubtedly contribute to the
advancement of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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